Sodium glycochenodeoxycholate

Description

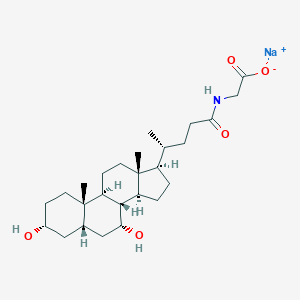

Structure

2D Structure

Properties

CAS No. |

16564-43-5 |

|---|---|

Molecular Formula |

C26H42NNaO5 |

Molecular Weight |

471.6 g/mol |

IUPAC Name |

sodium 2-[[(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |

InChI |

InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21?,24+,25+,26-;/m1./s1 |

InChI Key |

AAYACJGHNRIFCT-AYRJTCQJSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na] |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na] |

Appearance |

A crystalline solid |

Synonyms |

N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl]glycine Sodium Salt; N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl]glycine Monosodium Salt; NSC 681056; Sodium Chenodeoxycholylglycine; Sodium Glycochenodeoxycholate; Sodium Glycochenodesoxycholate; |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Sodium glycochenodeoxycholate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium glycochenodeoxycholate (GCDC) is a conjugated bile salt that plays a significant role in physiological and pathophysiological processes. Formed in the liver through the conjugation of chenodeoxycholic acid with the amino acid glycine, GCDC is an amphipathic molecule essential for the emulsification and absorption of dietary fats and fat-soluble vitamins[1][2]. Beyond its digestive functions, GCDC has garnered considerable attention in the scientific community for its involvement in cellular signaling, particularly in the contexts of liver injury, cancer biology, and drug delivery.

This technical guide provides an in-depth overview of the chemical properties, biological activities, and experimental applications of this compound. It is designed to serve as a comprehensive resource for researchers and professionals in drug development and life sciences.

Chemical Structure and Properties

This compound is the sodium salt of glycochenodeoxycholic acid. It is characterized by a steroidal backbone, a glycine conjugate at the C-24 position, and hydroxyl groups at the 3-α and 7-α positions.

Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 16564-43-5[3][4] |

| Molecular Formula | C₂₆H₄₂NNaO₅[3][4] |

| Molecular Weight | 471.61 g/mol [4] |

| SMILES | [Na+].C--INVALID-LINK--[C@H]1CC[C@H]2[C@@H]3--INVALID-LINK--C[C@@H]4C--INVALID-LINK--CC[C@]4(C)[C@H]3CC[C@]12C |

| InChI Key | AAYACJGHNRIFCT-YRJJIGPTSA-M |

Physicochemical Properties

| Property | Description |

|---|---|

| Appearance | White to off-white or pale yellow powder/solid[2] |

| Solubility | Soluble in water (50 mg/mL), yielding a clear to faintly yellow solution[4] |

| Storage | For long-term storage, it is recommended to store at 2-8°C[3] |

Biological Synthesis and Commercial Preparation

In vivo, this compound is synthesized in hepatocytes. The process involves the activation of chenodeoxycholic acid to chenodeoxycholoyl-CoA, which is then conjugated with glycine by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT).

Commercially, this compound can be isolated from biological sources, such as bile. The general procedure involves the extraction of crude bile acids, followed by hydrolysis to cleave the amino acid conjugates. The resulting chenodeoxycholic acid can then be re-conjugated with glycine and converted to its sodium salt, followed by purification.

Key Signaling Pathways and Biological Effects

This compound is a signaling molecule that can induce a variety of cellular responses, often in a context-dependent manner. Its effects are particularly prominent in hepatocytes and cancer cells.

Induction of Apoptosis in Hepatocytes

GCDC is known to be a toxic bile salt that can induce apoptosis in hepatocytes, a key mechanism in cholestatic liver injury[]. This process is mediated, at least in part, through the Fas death receptor pathway, albeit in a ligand-independent manner. GCDC promotes the translocation of Fas from the cytoplasm to the cell surface, leading to its aggregation and the activation of the downstream caspase cascade.

Promotion of Chemoresistance and Stemness in Hepatocellular Carcinoma (HCC)

In the context of hepatocellular carcinoma, GCDC has been shown to enhance chemoresistance and induce cancer stem cell-like properties. This is primarily mediated through the activation of the STAT3 signaling pathway. GCDC treatment can lead to the phosphorylation of STAT3 at the Ser727 residue, promoting its nuclear translocation and the transcription of anti-apoptotic and stemness-related genes.

Role in Gallbladder Cancer Metastasis

Recent studies have implicated GCDC in the metastasis of gallbladder cancer. It has been shown to induce an epithelial-to-mesenchymal transition (EMT), a key process in cancer cell migration and invasion, through the activation of the SOCS3/JAK2/STAT3 signaling pathway.

Modulation of Apoptosis in Biliary Epithelial Cells

Interestingly, the pro-apoptotic effects of GCDC can be counteracted by certain cellular mechanisms. For instance, Sirtuin 6 (Sirt6) has been shown to protect biliary epithelial cells from GCDC-induced apoptosis by upregulating PGC-1α expression via the AMPK pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: Effective Concentrations of GCDC in In Vitro Studies

| Cell Type | Effect | Concentration Range | Duration | Reference |

| Human Normal Liver Cells | Inhibition of Autophagosome Formation | 0-100 µM | 6 h | [6] |

| Hepatocellular Carcinoma (HCC) Cells | Enhanced Stemness and Chemoresistance | 200 µM | 24 h and 48 h | [6] |

| KMBC and LX-2 Cells | No effect on TGF-β mRNA expression | 5–500 µM | 24 h | [6] |

Table 2: GCDC-Induced Changes in Gene Expression in HCC Cells (200 µM, 24-48h)

| Gene Category | Gene | Effect |

| Apoptotic Genes | Bcl10, Caspase 3, Caspase 4, Tp53, BAD | Suppressed |

| Anti-apoptotic Genes | Bcl2, Bcl-xl, IL10 | Increased |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Induction of Apoptosis in Hepatocytes and Analysis by Annexin V Staining

This protocol describes how to induce apoptosis in a hepatocyte cell line using GCDC and subsequently quantify the apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7)

-

Complete cell culture medium

-

This compound (GCDC)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture the hepatocyte cell line in complete medium until they reach 70-80% confluency.

-

Induction of Apoptosis:

-

Prepare a stock solution of GCDC in sterile water or DMSO.

-

Treat the cells with the desired concentration of GCDC (e.g., 50-100 µM) for a specified time (e.g., 6-24 hours).

-

Include an untreated control group (vehicle only).

-

-

Cell Harvesting:

-

After incubation, collect both adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge.

-

-

Annexin V and PI Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Chemoresistance Assay

This protocol outlines a method to assess the effect of GCDC on the chemoresistance of cancer cells to a chemotherapeutic agent using a cell viability assay (e.g., CCK-8 or MTT).

Materials:

-

Cancer cell line (e.g., Huh7)

-

Complete cell culture medium

-

This compound (GCDC)

-

Chemotherapeutic agent (e.g., 5-Fluorouracil, Cisplatin)

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with GCDC (e.g., 200 µM) for 24 hours.

-

After pre-treatment, add the chemotherapeutic agent at various concentrations to the GCDC-containing medium.

-

Include control groups: untreated cells, cells treated with GCDC alone, and cells treated with the chemotherapeutic agent alone.

-

-

Incubation: Incubate the plate for an additional 24-48 hours.

-

Cell Viability Measurement:

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the untreated control.

-

Compare the IC₅₀ values of the chemotherapeutic agent in the presence and absence of GCDC to determine the effect on chemoresistance.

-

Bile Salt Hydrolase (BSH) Activity Assay

This protocol describes a plate-based assay to qualitatively assess the ability of microorganisms to deconjugate GCDC.

Materials:

-

Microorganism to be tested (e.g., Lactobacillus strains)

-

MRS agar (for lactobacilli)

-

This compound (GCDC)

-

Sterile filter paper discs

Procedure:

-

Plate Preparation: Prepare MRS agar plates supplemented with 0.5% (w/v) GCDC.

-

Inoculation:

-

Culture the microorganism in an appropriate liquid medium.

-

Saturate sterile filter paper discs with the overnight culture.

-

Place the discs on the GCDC-supplemented MRS agar plates.

-

Alternatively, spot-inoculate the culture directly onto the plates.

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., anaerobically at 37°C for lactobacilli) for 48-72 hours.

-

Observation: BSH activity is indicated by the formation of a precipitate or halo zone around the colonies or discs due to the precipitation of the deconjugated chenodeoxycholic acid.

Comet Assay for DNA Damage Assessment

This protocol details the alkaline comet assay to measure DNA single-strand breaks in cells treated with GCDC.

Materials:

-

Cells to be tested

-

This compound (GCDC)

-

Microscope slides

-

Normal and low melting point agarose

-

Lysis buffer (high salt, EDTA, Triton X-100)

-

Alkaline electrophoresis buffer (NaOH, EDTA)

-

Neutralization buffer (Tris-HCl)

-

DNA stain (e.g., SYBR Green, Propidium Iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Treatment: Treat the cells with GCDC at the desired concentrations and for the specified duration. Include a positive control (e.g., H₂O₂) and a negative control.

-

Cell Embedding:

-

Coat microscope slides with normal melting point agarose.

-

Mix the treated cells with low melting point agarose and pipette onto the coated slides.

-

Allow the agarose to solidify.

-

-

Lysis: Immerse the slides in cold lysis buffer and incubate overnight at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

-

Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Gently wash the slides with neutralization buffer.

-

Stain the DNA with an appropriate fluorescent dye.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Use comet scoring software to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment.

-

Conclusion

This compound is a multifaceted molecule with critical roles in digestion and cellular signaling. Its ability to induce apoptosis, promote chemoresistance, and influence metastatic pathways underscores its importance in both physiological and pathological contexts. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to investigate the intricate mechanisms of GCDC action and explore its potential as a therapeutic target or a tool in biomedical research. A thorough understanding of its chemical structure and biological functions is paramount for advancing our knowledge in hepatology, oncology, and pharmacology.

References

Physical and chemical properties of Sodium glycochenodeoxycholate for lab use.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, relevant experimental protocols, and key signaling pathways associated with sodium glycochenodeoxycholate. This information is intended to support laboratory research and drug development activities.

Core Properties of this compound

This compound is a conjugated bile salt formed in the liver from chenodeoxycholic acid and glycine.[1][2] As an amphiphilic molecule, it acts as a biological detergent, playing a crucial role in the emulsification and absorption of fats and fat-soluble vitamins in the small intestine.[1] In the laboratory setting, it is a versatile tool used as a surfactant to enhance the solubility and bioavailability of poorly soluble compounds, in the study of membrane proteins, and as a model compound for investigating bile acid metabolism and hepatocyte apoptosis.[1][3][4]

Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound for easy reference and comparison.

| Property | Value | Source(s) |

| Synonyms | Glycochenodeoxycholic acid sodium salt, GCDCA | [4] |

| CAS Number | 16564-43-5 | |

| Molecular Formula | C₂₆H₄₂NNaO₅ | |

| Molecular Weight | 471.61 g/mol | |

| Appearance | White to off-white or light yellow crystalline powder | |

| Purity | ≥95% (HPLC/TLC) | |

| Melting Point | 170 °C | |

| Solubility | Water: 50 mg/mLMethanol: 10 mg/mLDMSO: Slightly solubleEthanol: Soluble | |

| Critical Micelle Concentration (CMC) | 4 - 15 mM (range for conjugated primary bile acids) | [1] |

| Micellar Average Molecular Weight | 900 - 5000 g/mol | |

| Storage Conditions | Short-term: 2-8 °CLong-term: -20 °C | [4] |

Experimental Protocols

This section details methodologies for key experiments involving this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a this compound sample.

Objective: To separate and quantify this compound from potential impurities.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Reference standard of this compound

-

HPLC system with a C18 column and UV detector

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Standard Preparation: Prepare a series of standard solutions of the reference compound with known concentrations to create a calibration curve.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.01% formic acid to improve peak shape.[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a low wavelength (e.g., 200-210 nm), as bile acids lack a strong chromophore.

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the standard solutions to establish the calibration curve.

-

Inject the sample solution.

-

The purity is calculated by comparing the peak area of the this compound in the sample to the total area of all peaks detected in the chromatogram.

-

Induction and Detection of Apoptosis in Hepatocytes

This protocol describes how to induce apoptosis in a liver cell line using this compound and quantify the effect using flow cytometry.

Objective: To study the cytotoxic effects of this compound and its role in inducing programmed cell death.

Materials:

-

Hepatocyte cell line (e.g., HepG2, L02)

-

This compound

-

Cell culture medium (e.g., DMEM) and supplements

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Methodology:

-

Cell Culture: Culture hepatocytes under standard conditions (37°C, 5% CO₂).

-

Induction of Apoptosis:

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 50-500 µM) for a specified duration (e.g., 24 hours).[2] Include an untreated control group.

-

-

Cell Staining:

-

After treatment, harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.[6]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[6]

-

Determination of Critical Micelle Concentration (CMC)

This protocol provides a general framework for determining the CMC of bile salts.

Objective: To find the concentration at which this compound monomers begin to self-assemble into micelles in an aqueous solution.

Methodology (using Surface Tension as an example):

-

Solution Preparation: Prepare a series of aqueous solutions of this compound with increasing concentrations.

-

Measurement:

-

Measure the surface tension of each solution using a tensiometer.

-

Initially, the surface tension will decrease sharply as the concentration of the bile salt increases.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The plot will show two distinct linear regions. The point where these two lines intersect is the Critical Micelle Concentration (CMC).[7] Above this concentration, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than populating the surface.[7]

-

Signaling Pathways

This compound is a key signaling molecule that activates the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5 . The interplay between these two receptors is crucial for regulating bile acid homeostasis, glucose metabolism, and inflammatory responses.[8]

FXR and TGR5 Signaling Crosstalk

In intestinal L-cells, FXR and TGR5 are co-expressed and work in concert. Activation of FXR by bile acids like glycochenodeoxycholate can induce the transcription of the TGR5 gene, enhancing the cell's sensitivity to bile acids.[8] The activation of TGR5 stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This rise in cAMP activates protein kinase A (PKA) and CREB, which ultimately promotes the secretion of glucagon-like peptide-1 (GLP-1).[8] GLP-1 is a critical incretin hormone that stimulates insulin secretion from the pancreas, thereby playing a vital role in maintaining glucose homeostasis.[8]

Caption: FXR and TGR5 signaling crosstalk in an intestinal L-cell.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - CAS-Number 16564-43-5 - Order from Chemodex [chemodex.com]

- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Sodium Glycochenodeoxycholate in Bile Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium glycochenodeoxycholate (GCDC), a glycine-conjugated form of the primary bile acid chenodeoxycholic acid (CDCA), is a key player in the complex network of bile acid metabolism. Beyond its classical role in facilitating the digestion and absorption of dietary lipids and fat-soluble vitamins, GCDC functions as a critical signaling molecule, modulating gene expression and cellular processes that are central to hepatic and intestinal homeostasis. Its dysregulation is implicated in the pathophysiology of various liver diseases, including cholestasis and liver fibrosis, making it a molecule of significant interest in biomedical research and drug development. This in-depth technical guide provides a comprehensive overview of the biological role of GCDC, with a focus on its synthesis, transport, signaling functions, and the experimental methodologies used to investigate its effects.

Synthesis and Transport of this compound

GCDC is synthesized in hepatocytes through the conjugation of chenodeoxycholic acid (CDCA) with the amino acid glycine. This process is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). The conjugation increases the water solubility of the bile acid, which is crucial for its function in the aqueous environment of the bile and intestine.

The transport of GCDC is a tightly regulated process involving a suite of transporters in the liver and intestine. In hepatocytes, GCDC is taken up from the portal blood primarily by the Na+-taurocholate cotransporting polypeptide (NTCP), a sodium-dependent transporter located on the basolateral membrane.[1][2][3] Once inside the hepatocyte, GCDC is secreted across the canalicular membrane into the bile canaliculus by the bile salt export pump (BSEP; ABCB11). Dysregulation of these transporters can lead to the accumulation of cytotoxic bile acids, including GCDC, within hepatocytes, a hallmark of cholestatic liver injury.

Quantitative Data on this compound

The concentration of GCDC in biological fluids is a critical determinant of its physiological and pathophysiological effects. Alterations in GCDC levels are often indicative of underlying liver dysfunction.

| Biological Matrix | Condition | GCDC Concentration (µmol/L) | Reference |

| Serum | Healthy (non-jaundiced) | 0.2 - 3.2 | [4] |

| Obstructive Jaundice (pre-decompression) | 90.9 (SD 205.5) | [4] | |

| Obstructive Jaundice (post-decompression) | 4.0 (SD 46.4) | [4] | |

| Bile | Normal | Present | [5][6] |

| Primary Sclerosing Cholangitis (PSC) | Absent in a majority of patients | [5][6] |

Note: The absence of GCDC in the bile of patients with severe cholestatic conditions like PSC is a notable finding, suggesting a profound alteration in bile acid conjugation and/or transport in these disease states.[5][6]

Signaling Pathways of this compound

FXR-Mediated Regulation of Bile Acid Synthesis

The activation of FXR by GCDC and other bile acids in the liver and intestine initiates a negative feedback loop that suppresses bile acid synthesis. This is a crucial mechanism to prevent the accumulation of cytotoxic levels of bile acids.

As depicted in Figure 1, GCDC enters the hepatocyte via the NTCP transporter and binds to FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex transcriptionally activates the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Liver Receptor Homolog-1 (LRH-1), a key activator of the CYP7A1 gene.[5][10] CYP7A1 encodes cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classical pathway of bile acid synthesis. In the intestine, FXR activation by bile acids induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19).[11][12] FGF19 travels through the portal circulation to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes, activating downstream signaling pathways, such as the ERK1/2 pathway, which also leads to the repression of CYP7A1 transcription.[1][11]

Induction of Apoptosis

At high concentrations, as seen in cholestatic conditions, GCDC is cytotoxic and can induce apoptosis in hepatocytes. This process is a key contributor to liver injury in cholestatic diseases.

As shown in Figure 2, elevated intracellular concentrations of GCDC can lead to mitochondrial stress, which in turn triggers the activation of a cascade of caspases, including the executioner caspase-3. Activated caspase-3 then orchestrates the biochemical and morphological changes characteristic of apoptosis, ultimately leading to programmed cell death.

Experimental Protocols

Investigating the multifaceted roles of GCDC requires a range of specialized experimental techniques. Below are detailed methodologies for key experiments.

FXR Activation Assay (Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to activate the Farnesoid X Receptor.

Materials:

-

HepG2 cells (or other suitable human hepatocyte cell line)

-

FXR-responsive luciferase reporter plasmid (containing FXR response elements driving luciferase expression)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 (or other transfection reagent)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound (GCDC)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the FXR-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of GCDC (e.g., 0, 10, 25, 50, 100 µM). Include a known FXR agonist (e.g., GW4064) as a positive control.

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the GCDC concentration to determine the dose-response curve and calculate the EC50 value.

GCDC-Induced Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

-

HepG2 cells

-

DMEM with 10% FBS

-

This compound (GCDC)

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HepG2 cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of GCDC (e.g., 0, 50, 100, 200, 500 µM). Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a desired time period (e.g., 6, 12, or 24 hours).

-

Caspase Activity Measurement: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

-

Incubation and Reading: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Plot the luminescence values against the GCDC concentration to assess the dose-dependent induction of caspase-3/7 activity.

In Vivo Bile Flow Measurement in Rats

This procedure allows for the direct measurement of bile production and composition in a living animal model.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetics (e.g., isoflurane or ketamine/xylazine)

-

Surgical instruments

-

Polyethylene tubing (PE-10)

-

Infusion pump

-

Saline solution

-

This compound (GCDC) solution for infusion

-

Fraction collector or pre-weighed collection tubes

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and perform a midline laparotomy to expose the common bile duct.

-

Cannulation: Carefully cannulate the common bile duct with PE-10 tubing. Exteriorize the cannula.

-

Recovery: Allow the animal to recover from surgery. Provide appropriate post-operative care.

-

Bile Collection: Place the rat in a metabolic cage. Connect the exteriorized cannula to a fraction collector or collection tubes.

-

Baseline Measurement: Collect bile for a baseline period (e.g., 1-2 hours) to determine the basal bile flow rate.

-

GCDC Infusion: Infuse a solution of GCDC intravenously at a constant rate using an infusion pump.

-

Bile Collection during Infusion: Continue to collect bile in fractions during and after the GCDC infusion.

-

Measurement and Analysis: Determine the volume of bile collected in each fraction to calculate the bile flow rate (µL/min/kg body weight). The composition of the collected bile can be further analyzed for bile acid concentration and other components using techniques like LC-MS/MS.[13][14]

Conclusion

This compound is a central molecule in bile acid metabolism, with its biological roles extending far beyond simple digestion. As a potent signaling molecule, GCDC, through its interaction with FXR, orchestrates a complex regulatory network that governs bile acid homeostasis. However, its accumulation in cholestatic conditions highlights its cytotoxic potential, contributing to the progression of liver disease. The experimental protocols detailed in this guide provide a foundation for researchers to further unravel the intricate mechanisms of GCDC action, paving the way for the development of novel therapeutic strategies for a range of metabolic and hepatic disorders. A thorough understanding of the biological role of GCDC is indispensable for scientists and drug development professionals working in the field of gastroenterology and hepatology.

References

- 1. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Pathways That Control Farnesoid X Receptor-mediated Hypocholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile acid signaling pathways increase stability of Small Heterodimer Partner (SHP) by inhibiting ubiquitin–proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-Dependent Regulation of the Activity of the Orphan Nuclear Receptor, Small Heterodimer Partner (SHP), in the Repression of Bile Acid Biosynthetic CYP7A1 and CYP8B1 Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Chenodeoxycholic Acid Modulates Bile Acid Synthesis Independent of Fibroblast Growth Factor 19 in Primary Human Hepatocytes [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absence of glycochenodeoxycholic acid (GCDCA) in human bile is an indication of cholestasis: a ¹H MRS study - NRC Publications Archive - Canada.ca [publications-cnrc.canada.ca]

- 9. researchgate.net [researchgate.net]

- 10. Loss of small heterodimer partner expression in the liver protects against dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An updated and simplified method for bile duct cannulation of rats | Semantic Scholar [semanticscholar.org]

Sodium Glycochenodeoxycholate: A Key Signaling Molecule in the Pathogenesis of Cholestatic Liver Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cholestasis, a condition characterized by the impairment of bile flow, leads to the accumulation of cytotoxic bile acids within the liver, precipitating a cascade of cellular events that culminate in liver injury, fibrosis, and potentially cirrhosis. Among the retained bile acids, sodium glycochenodeoxycholate (GCDC), a conjugated primary bile acid, has emerged as a critical signaling molecule that actively drives the pathophysiology of cholestatic liver disease. This technical guide provides a comprehensive overview of the signaling pathways modulated by GCDC in cholestasis, presents quantitative data on its cellular effects, and details key experimental protocols for studying its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of cholestatic liver injury and identify novel therapeutic targets.

Introduction to Cholestasis and the Role of GCDC

Cholestasis arises from a disruption in the formation or flow of bile, leading to the retention of bile acids, bilirubin, and cholesterol in the liver and systemic circulation.[1] The accumulation of hydrophobic bile acids, such as GCDC, is particularly detrimental to hepatocytes and other liver cells.[2] GCDC is known to induce hepatocyte apoptosis and necrosis, contributing directly to parenchymal cell death.[2][3] Beyond its direct cytotoxic effects, GCDC functions as a potent signaling molecule, activating a complex network of intracellular pathways that regulate inflammation, fibrosis, and cell survival. Understanding these signaling cascades is paramount for the development of targeted therapies for cholestatic liver diseases.

GCDC-Mediated Signaling Pathways in Cholestasis

GCDC exerts its pathological effects by modulating several key signaling pathways within hepatocytes and hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.

Induction of Hepatocyte Apoptosis

GCDC is a well-established inducer of hepatocyte apoptosis, a programmed cell death mechanism that contributes significantly to liver damage in cholestasis.[2][3] This process is mediated by both intrinsic and extrinsic apoptotic pathways.

-

PKC and Calpain Pathway: GCDC has been shown to decrease intracellular Protein Kinase C (PKC) activity in hepatocytes, a process dependent on calpain-like protease activity.[4][5] Inhibition of PKC or calpain can reduce GCDC-induced apoptosis.[4][5]

-

Caspase Activation: GCDC treatment leads to the activation of caspases, a family of proteases central to the execution of apoptosis.[6] This activation is a reversible process, and its modulation can influence hepatocyte survival.[6]

-

Death Receptor Signaling: GCDC can induce the expression of TRAIL-R2/DR5, a death receptor that, when activated, triggers the apoptotic cascade.[3]

Activation of Hepatic Stellate Cells and Fibrogenesis

Chronic cholestatic injury invariably leads to liver fibrosis, a process driven by the activation of HSCs. GCDC plays a direct role in stimulating these cells to produce excessive extracellular matrix proteins.

-

EGFR and MEK1/2 Signaling: In HSCs, GCDC has been shown to activate the Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-activated protein kinase kinase 1/2 (MEK1/2) signaling cascade.[5][7] This pathway is crucial for the proliferation and profibrotic activity of HSCs.[5][7]

Modulation of Inflammatory Signaling

The cholestatic liver is characterized by a significant inflammatory response. GCDC contributes to this by influencing the expression of inflammatory mediators.

-

STAT3 Signaling: GCDC can activate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in hepatocellular carcinoma cells, which is linked to chemoresistance and stemness.[8] While its direct role in cholestatic inflammation via STAT3 in non-cancerous hepatocytes requires further elucidation, STAT3 is a known regulator of inflammatory responses.[9][10]

-

NF-κB Signaling: GCDC has been shown to inhibit cytokine-induced inducible nitric oxide synthase (iNOS) expression by preventing IκB degradation and subsequent NF-κB DNA-binding activity.[11] This suggests a complex, modulatory role for GCDC in the hepatic inflammatory milieu.

Interaction with Bile Acid Receptors

The effects of GCDC are also mediated through its interaction with dedicated bile acid receptors, which play a central role in maintaining bile acid homeostasis.

-

Farnesoid X Receptor (FXR): FXR is a nuclear receptor that, when activated by bile acids, regulates the expression of genes involved in bile acid synthesis, transport, and detoxification.[11][12] Dysregulation of FXR signaling is a key feature of cholestatic liver disease.[11][12]

-

Takeda G-protein-coupled receptor 5 (TGR5): TGR5 is a cell surface receptor that is also activated by bile acids.[13][14] TGR5 activation can have anti-inflammatory effects and modulate bile composition.[8][15]

Quantitative Data on GCDC's Effects in Cholestasis

The following tables summarize key quantitative findings from studies investigating the effects of GCDC in experimental models of cholestasis.

| Parameter | Cell Type/Model | GCDC Concentration | Duration of Exposure | Observed Effect | Reference |

| Apoptosis | Isolated Rat Hepatocytes | 50 µM | 4 hours | 42% of hepatocytes underwent apoptosis | [4] |

| PKC Activity | Isolated Rat Hepatocytes | 50 µM | 2 hours | Decreased to 44% of control levels | [4] |

| Caspase-3 Activity | Rat Hepatocytes | Not specified | Not specified | Strongly induced | [11] |

| iNOS mRNA and Protein Expression | Rat Hepatocytes | Not specified | Not specified | Significantly decreased cytokine-stimulated expression | [11] |

| Myofibroblast Numbers and Collagen Deposition | Primary Hepatic Stellate Cells | Not specified | Not specified | Increased with hydrophobic bile salts (including GCDC) | [5][7] |

| Animal Model | GCDC Administration | Duration | Key Findings | Reference |

| Atp8b1G308V/G308V Mice (model of hepatocellular cholestasis) | Supplemented in diet | Chronic | Induced liver fibrosis only in the presence of cholestasis. Increased hepatic expression of αSMA and collagen1a mRNA. | [5][7] |

| Bile Duct Ligation (BDL) Rat Model | Not directly administered, but accumulates endogenously | Acute | Adenoviral iNOS pre-treatment decreased cholestatic-induced liver injury. | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of GCDC in cholestasis.

Bile Duct Ligation (BDL) in Mice

This surgical procedure is a widely used model to induce obstructive cholestasis and subsequent liver fibrosis.[16][17]

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Isoflurane anesthesia

-

Surgical microscope

-

Microsurgical instruments (forceps, scissors, needle holders)

-

Suture material (e.g., 5-0 or 6-0 silk)

-

Sterile drapes, swabs, and saline

-

Heating pad

Procedure:

-

Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).

-

Place the mouse in a supine position on a heating pad to maintain body temperature.

-

Shave the abdomen and sterilize the surgical area with povidone-iodine followed by 70% ethanol.

-

Make a midline abdominal incision to expose the peritoneal cavity.

-

Gently retract the liver superiorly to visualize the common bile duct.

-

Carefully dissect the common bile duct from the surrounding portal vein and hepatic artery.

-

Securely ligate the common bile duct in two locations with silk sutures.

-

Close the abdominal wall in two layers (peritoneum/muscle and skin) using appropriate sutures.

-

Provide post-operative care, including analgesics and monitoring for recovery.

Isolation and Culture of Primary Murine Hepatic Stellate Cells (HSCs)

This protocol describes the isolation of primary HSCs from mouse liver for in vitro studies.[4][6]

Materials:

-

Mouse liver

-

Hanks' Balanced Salt Solution (HBSS)

-

Pronase and Collagenase solutions

-

DNase I solution

-

Density gradient medium (e.g., Optiprep or Nycodenz)

-

Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Cell strainer (70 µm)

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Perfuse the mouse liver in situ with HBSS to remove blood.

-

Digest the liver with a solution containing Pronase and Collagenase.

-

Disrupt the digested liver tissue and filter the cell suspension through a 70 µm cell strainer.

-

Wash the cell suspension and perform a density gradient centrifugation to separate the HSCs from other liver cell types.

-

Carefully collect the HSC layer from the gradient.

-

Wash the isolated HSCs and resuspend them in culture medium.

-

Plate the cells in culture dishes and incubate at 37°C with 5% CO2.

-

Allow the cells to adhere and grow, changing the medium as required.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect and quantify specific proteins, such as those involved in GCDC signaling pathways (e.g., PKC, caspases, EGFR, STAT3).

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

Secondary antibodies (conjugated to HRP or a fluorescent dye)

-

Chemiluminescent or fluorescent detection reagents

-

Imaging system

Procedure:

-

Prepare cell or tissue lysates and determine the protein concentration.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash the membrane and incubate with an appropriate secondary antibody.

-

Detect the protein bands using a suitable detection method and imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the mRNA levels of genes of interest, such as those encoding fibrosis markers (e.g., αSMA, collagen1a1).[7]

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for the target genes and a reference gene (e.g., GAPDH)

Procedure:

-

Isolate total RNA from cells or tissues.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Set up the qPCR reactions containing cDNA, primers, and master mix.

-

Perform the qPCR amplification and data collection on a real-time PCR instrument.

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative gene expression levels, normalized to the reference gene.

Conclusion and Future Directions

This compound is a multifaceted signaling molecule that plays a pivotal role in the pathogenesis of cholestatic liver injury. Its ability to induce hepatocyte apoptosis, activate hepatic stellate cells, and modulate inflammatory pathways underscores its significance as a therapeutic target. The experimental models and protocols detailed in this guide provide a robust framework for further investigation into the intricate mechanisms of GCDC-mediated liver damage.

Future research should focus on dissecting the crosstalk between the various signaling pathways activated by GCDC and identifying key nodes that can be targeted for therapeutic intervention. The development of specific inhibitors for GCDC-induced signaling events holds promise for the treatment of cholestatic liver diseases. Furthermore, a deeper understanding of the interplay between GCDC and bile acid receptors such as FXR and TGR5 will be crucial for designing novel therapeutic strategies that restore bile acid homeostasis and mitigate liver injury. This in-depth technical guide serves as a foundational resource to propel these research and development efforts forward.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Culture of Murine Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycochenodeoxycholic acid (GCDC) induced hepatocyte apoptosis is associated with early modulation of intracellular PKC activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and Culture of Primary Murine Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The bile acid receptor TGR5 and cholestasis [explorationpub.com]

- 9. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycochenodeoxycholate (GCDC) inhibits cytokine induced iNOS expression in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Primary Human Hepatic Stellate Cells Culture Protocol [sigmaaldrich.com]

- 13. Isolation and Culture of Primary Murine Hepatic Stellate Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dual Farnesoid X Receptor/TGR5 Agonist INT-767 Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]

- 16. archive.connect.h1.co [archive.connect.h1.co]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the STAT3 Signaling Pathway in Sodium Glycochenodeoxycholate-Induced Chemoresistance

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hepatocellular carcinoma (HCC) presents a significant therapeutic challenge, largely due to its high rates of chemoresistance. Emerging evidence has implicated elevated concentrations of bile acids, specifically sodium glycochenodeoxycholate (GCDC), as a key factor in promoting this resistance. This technical guide delineates the molecular mechanisms by which GCDC confers chemoresistance to HCC cells, focusing on the pivotal role of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. We will detail the non-canonical activation of STAT3, present key quantitative data, outline experimental protocols for investigating this pathway, and provide visual diagrams of the core mechanisms and workflows.

The GCDC-STAT3 Signaling Axis in Chemoresistance

This compound, a primary conjugated bile acid, has been shown to enhance the survival of liver cancer cells and reduce their sensitivity to chemotherapeutic agents such as doxorubicin and cisplatin.[1][2] This process is not mediated by the canonical cytokine-induced JAK/STAT pathway, which typically involves phosphorylation of STAT3 at the Tyrosine 705 (Tyr705) residue. Instead, GCDC utilizes an alternative signaling cascade that results in the phosphorylation of STAT3 at the Serine 727 (Ser727) residue.[1][3]

Molecular Pathway

The signaling cascade is initiated by GCDC activating the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[1][4] Activated ERK1/2 then acts as the upstream kinase, phosphorylating STAT3 at the Ser727 position.[1][3] This p-STAT3 (Ser727) translocates to the nucleus, where it functions as a transcription factor.[1] In the nucleus, p-STAT3 (Ser727) upregulates the expression of key anti-apoptotic and pro-survival genes, including Bcl-2, Bcl-xL, and Survivin.[3][5] The resulting increase in these protective proteins is a primary contributor to the chemoresistant phenotype observed in HCC cells exposed to GCDC.[2] Furthermore, this pathway has been linked to the induction of an epithelial-to-mesenchymal transition (EMT) and the acquisition of cancer stem cell (CSC) characteristics, further exacerbating chemoresistance.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data demonstrating the effect of GCDC on chemoresistance and STAT3 pathway activation in hepatocellular carcinoma cell lines.

Table 1: Effect of GCDC on Doxorubicin IC50 in HCC Cells

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Treatment | Doxorubicin IC50 (µM) | Fold Change in Resistance | Source |

| Huh-7 | Control (DMSO) | ~5.2 | - | [6] |

| GCDC (100 µM) | Data not available from primary source | Increased | [1] | |

| HepG2 | Control (DMSO) | ~1.3 | - | [6] |

| GCDC (100 µM) | Data not available from primary source | Increased | [1] |

Note: While the primary source confirms GCDC induces chemoresistance, specific IC50 values were not available in the cited abstracts. The baseline IC50 values are representative for these cell lines.

Table 2: Effect of GCDC on STAT3 Activation and Target Gene Expression

| Parameter | Cell Line | Treatment | Fold Change vs. Control | Method | Source |

| p-STAT3 (Ser727) | Huh-7 | GCDC (100 µM) | Significantly Increased | Western Blot | [1] |

| Bcl-2 Expression | HCC Cells | GCDC Treatment | Upregulated | Not Specified | [2] |

| Survivin Expression | HCC Cells | GCDC Treatment | Upregulated | Not Specified | [2] |

| SOCS2, SOCS5 | HCC Cells | GCDC Treatment | Repressed | Not Specified | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections provide protocols for key experiments used to investigate the GCDC-STAT3 pathway.

Cell Culture and Treatment

This protocol describes the general procedure for culturing HCC cells and treating them with GCDC and chemotherapeutic agents.

-

Cell Culture:

-

Culture human HCC cell lines (e.g., Huh-7, HepG2) in Dulbecco's Modified Eagle Medium (DMEM).

-

Supplement the medium with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

GCDC Preparation:

-

Prepare a stock solution of this compound (GCDC) by dissolving it in sterile DMSO.

-

Further dilute the stock solution in culture medium to achieve the desired final working concentration (e.g., 50-100 µM).

-

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).

-

Allow cells to adhere and reach 70-80% confluency.

-

Pre-treat cells with GCDC or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Following pre-treatment, add the chemotherapeutic agent (e.g., doxorubicin) at various concentrations and incubate for an additional period (e.g., 48 hours).

-

Western Blotting for Phospho-STAT3 (Ser727)

This protocol details the detection of STAT3 phosphorylation at Ser727.

-

Protein Extraction:

-

After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-STAT3 (Ser727) (e.g., Cell Signaling Technology #9134, diluted 1:1000 in 5% BSA/TBST).

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the signal using an Enhanced Chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Strip and re-probe the membrane for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.

-

Cell Viability (MTT) Assay

This assay is used to quantify GCDC-induced chemoresistance.

-

Cell Seeding: Seed HCC cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with GCDC (e.g., 100 µM) or vehicle control for 24 hours. Then, add serial dilutions of a chemotherapeutic agent (e.g., doxorubicin) and incubate for an additional 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 values using non-linear regression analysis.

STAT3 Knockdown using siRNA

This protocol is used to confirm the causal role of STAT3 in GCDC-mediated chemoresistance.

-

Transfection Preparation:

-

One day before transfection, seed HCC cells in 6-well plates so they will be 30-50% confluent at the time of transfection.

-

-

Transfection Complex Formation:

-

For each well, dilute STAT3-specific small interfering RNA (siRNA) or a non-targeting control siRNA to the desired final concentration (e.g., 20 nM) in serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complexes to form.

-

-

Cell Transfection: Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 48-72 hours to allow for STAT3 protein knockdown.

-

Verification and Experimentation:

-

Verify the knockdown efficiency by performing Western blotting for total STAT3 protein.

-

After confirming successful knockdown, perform the GCDC and chemotherapy co-treatment experiments as described in sections 4.1 and 4.3 to assess if the chemoresistance effect is reversed.

-

Logical and Workflow Diagrams

Visualizing the logical connections between experimental steps and findings is essential for understanding the research strategy.

Conclusion and Future Directions

The evidence strongly indicates that this compound induces chemoresistance in hepatocellular carcinoma by activating a non-canonical MAPK/ERK-dependent STAT3 signaling pathway, culminating in the phosphorylation of STAT3 at Ser727. This leads to the upregulation of anti-apoptotic proteins, thereby protecting cancer cells from chemotherapy-induced cell death.

This pathway represents a promising target for novel therapeutic interventions. Key future research directions include:

-

Targeting Ser727 Phosphorylation: Developing small molecule inhibitors that specifically block the phosphorylation of STAT3 at Ser727, potentially in combination with existing chemotherapies.

-

Upstream Kinase Inhibition: Utilizing MEK/ERK inhibitors as a strategy to abrogate GCDC-induced STAT3 activation and restore chemosensitivity.[1]

-

In Vivo Validation: Translating these in vitro findings into preclinical animal models to assess the efficacy and safety of targeting this pathway in a more complex biological system.

-

Biomarker Development: Investigating whether levels of p-STAT3 (Ser727) in patient tumors could serve as a predictive biomarker for chemoresistance and as a pharmacodynamic marker for targeted therapies.

By elucidating this critical signaling nexus, we can pave the way for more effective treatment strategies for patients with hepatocellular carcinoma.

References

- 1. Hepatocellular carcinoma: Novel understandings and therapeutic strategies based on bile acids (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 palmitoylation initiates a positive feedback loop that promotes the malignancy of hepatocellular carcinoma cells in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potential Treatment Strategies for Hepatocellular Carcinoma Cell Sensitization to Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serine 727 phosphorylation of STAT3: an early change in mouse hepatocarcinogenesis induced by neonatal treatment with diethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrophobic properties of Sodium glycochenodeoxycholate and cell membrane interaction.

print(google_search.search(queries=["Sodium glycochenodeoxycholate CMC determination methods", "Methods for measuring membrane fluidity changes by bile salts", "Protocol for studying bile salt effects on tight junctions in Caco-2 cells", "Assay for FXR and TGR5 activation by bile acids", "Methods for isolating lipid rafts from cell membranes"]))

{"answer":"A comprehensive guide to the hydrophobic interactions of this compound with cell membranes, detailing its physicochemical properties, impact on membrane dynamics, and the subsequent cellular signaling cascades. This technical whitepaper is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound (SGCDC)

This compound (SGCDC) is a conjugated bile acid, characterized by its amphiphilic nature, possessing both a hydrophobic steroid nucleus and a hydrophilic glycine conjugate. This structure dictates its behavior in aqueous solutions and its interaction with biological membranes.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₆H₄₂NNaO₅ | [1] |

| Molecular Weight | 471.61 g/mol | [1] |

| Critical Micelle Concentration (CMC) | 2-6 mM | [2] |

| Description | Anionic, toxic hydrophobic bile salt | [3] |

| Solubility | Enhances solubility of poorly soluble drugs | [4] |

Interaction with Cell Membranes

The hydrophobic steroid core of SGCDC readily partitions into the lipid bilayer of cell membranes, while the hydrophilic glycine conjugate remains oriented towards the aqueous environment. This interaction can significantly alter the physical properties and integrity of the cell membrane.

Membrane Fluidity and Permeability

SGCDC's insertion into the cell membrane disrupts the ordered packing of phospholipids, leading to an increase in membrane fluidity.[5] This alteration enhances the permeability of the membrane to various molecules.

Table 2: Effects of SGCDC on Cell Membrane Permeability

| Cell Type | Concentration | Effect on Permeability | Reference |

| Caco-2 monolayers | 2.12 mM | 10.66-fold increase in calcitonin permeability | [6] |

| Caco-2 monolayers | 0.5 mM | 3-fold increase in [¹⁴C]-mannitol apparent permeability | [6] |

| Caco-2/HT29-MTX monolayers | 0.8 mM | 1.64-fold increase in lactulose transport rate | [6] |

| Caco-2/HT29-MTX monolayers | 1 mM | 3.61-fold increase in lactulose transport rate | [6] |

| Isolated rat colonic mucosae | 10 mM | Doubled the Papp of [³H]-octreotide | [7] |

| Isolated porcine buccal mucosae | Not specified | ~3-fold increase in Papp of [³H]-octreotide and FITC-LKP | [7] |

Interaction with Lipid Rafts

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, serving as platforms for signal transduction.[8][9] The interaction of SGCDC with these domains can modulate the activity of associated signaling proteins. While direct studies on SGCDC and lipid rafts are limited, the known effects of other bile acids on membrane lipids suggest a potential for SGCDC to alter the integrity and function of these microdomains.

Cellular Signaling Pathways

SGCDC's interaction with the cell membrane can initiate various downstream signaling cascades, primarily through the activation of specific receptors.

Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5)

SGCDC, like other bile acids, is a ligand for the nuclear receptor FXR and the membrane-bound G-protein-coupled receptor TGR5.[10][11][12] Activation of these receptors plays a crucial role in regulating bile acid, glucose, and lipid metabolism.[13]

-

FXR Activation: Upon binding, FXR translocates to the nucleus and regulates the transcription of genes involved in bile acid synthesis and transport.[13][14]

-

TGR5 Activation: TGR5 activation by bile acids in the intestine stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn promotes insulin secretion.[11][12] In intestinal epithelial cells, TGR5 activation can also stimulate the MLCK signaling pathway, contributing to the protection of the intestinal barrier.[15]

Caption: SGCDC signaling through TGR5 and FXR.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC of SGCDC can be determined using various noninvasive methods.[16]

-

Potentiometry: Measures the change in the electromotive force (EMF) of a solution with increasing surfactant concentration.

-

Derivative Spectrophotometry: Monitors changes in the absorbance spectrum of a probe molecule in the presence of varying surfactant concentrations.

-

Light Scattering: Detects the formation of micelles by measuring the intensity of scattered light as a function of surfactant concentration.

Membrane Fluidity Assay

Changes in membrane fluidity upon interaction with SGCDC can be assessed using fluorescence anisotropy.

-

Cell Culture: Culture cells of interest (e.g., Caco-2) to confluence.

-

Labeling: Incubate cells with a fluorescent probe that partitions into the cell membrane, such as 1,6-diphenyl-1,3,5-hexatriene (DPH).

-

Treatment: Expose the labeled cells to varying concentrations of SGCDC.

-

Measurement: Measure the fluorescence anisotropy of the probe using a fluorometer. A decrease in anisotropy indicates an increase in membrane fluidity.

Paracellular Permeability Assay using Caco-2/HT29-MTX Monolayers

This assay evaluates the effect of SGCDC on the integrity of tight junctions.[6]

-

Co-culture: Seed Caco-2 and HT29-MTX cells at a 90:10 ratio on Transwell inserts and culture for 21 days to form a polarized monolayer with a mucus layer.

-

TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER) to assess the initial integrity of the monolayer.

-

Treatment: Add SGCDC to the apical side of the monolayer and incubate for a defined period.

-

Permeability Measurement: Add a fluorescent marker of paracellular permeability (e.g., lactulose or FITC-dextran) to the apical chamber.

-

Analysis: Measure the concentration of the fluorescent marker in the basolateral chamber over time to determine the apparent permeability coefficient (Papp). An increase in Papp indicates increased paracellular permeability.

Caption: Workflow for paracellular permeability assay.

Lipid Raft Isolation

Detergent-resistant membrane (DRM) fractions, often used as a proxy for lipid rafts, can be isolated by sucrose density gradient ultracentrifugation.[8]

-

Cell Lysis: Lyse cells in a cold, non-ionic detergent buffer (e.g., 1% Triton X-100).

-

Sucrose Gradient: Mix the lysate with a high-concentration sucrose solution and place it at the bottom of an ultracentrifuge tube. Layer decreasing concentrations of sucrose on top to form a gradient.

-

Ultracentrifugation: Centrifuge at high speed for a prolonged period.

-

Fractionation: Collect fractions from the top of the gradient. Lipid rafts, being less dense, will float to the lower-density fractions.

-

Analysis: Analyze the fractions for the presence of lipid raft marker proteins (e.g., caveolin-1, flotillin-1) by Western blotting.

Conclusion

This compound's hydrophobic properties drive its significant interactions with cell membranes, leading to alterations in membrane fluidity and permeability. These physical changes, coupled with the activation of key signaling receptors like FXR and TGR5, underscore its importance in both physiological processes and as a potential tool in drug delivery and development. The experimental protocols outlined provide a framework for further investigation into the multifaceted roles of this bile acid. "}

References

- 1. This compound | C26H42NNaO5 | CID 165364823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound = 97.0 TLC 16564-43-5 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using sodium glycodeoxycholate to develop a temporary infant-like gut barrier model, in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium glycodeoxycholate and sodium deoxycholate as epithelial permeation enhancers: in vitro and ex vivo intestinal and buccal bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of membrane rafts - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Elucidating the Role of Lipid Rafts on G Protein-Coupled Receptor Function in the Mouse Kidney: An In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Intestinal Absorption of Bile Acids in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]

- 16. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Inducing Apoptosis in Primary Hepatocytes with Sodium Glycochenodeoxycholate: An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium glycochenodeoxycholate (GCDC), a conjugated bile acid, is a well-established in vitro tool for inducing apoptosis in primary hepatocytes.[1] Its accumulation in the liver during cholestasis is implicated in hepatocellular injury.[2][3] Understanding the molecular mechanisms of GCDC-induced apoptosis is crucial for studying cholestatic liver diseases and for the development of hepatoprotective therapies. This application note provides a detailed protocol for inducing apoptosis in primary rat hepatocytes using GCDC, along with methods for quantifying apoptosis and an overview of the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (GCDC) on primary hepatocytes based on published literature.

Table 1: GCDC-Induced Apoptosis and Cellular Changes

| Parameter | GCDC Concentration (µM) | Incubation Time (hours) | Result | Reference |

| Apoptotic Hepatocytes | 50 | 4 | 42% of hepatocytes undergo apoptosis. | [4] |

| Intracellular PKC Activity | 50 | 2 | Decreased to 44% of control levels. | [4] |

| Cellular ATP Levels | 250 | 0.5 | Depleted by 86%. | [3][5] |

Table 2: Time-Course of GCDC-Induced Apoptotic Events

| Event | GCDC Concentration (µM) | Time Point | Observation | Reference |

| Caspase Activation | 50 | 2 hours | Active caspases detected by Western blotting and kinetic assays. | [6][7] |

| Apoptosis Detection | 50 | 4 hours | Hepatocyte apoptosis observed by DNA fragmentation and TUNEL assay. | [6][7] |

Experimental Protocols

Isolation and Culture of Primary Rat Hepatocytes

This protocol is based on the two-step collagenase perfusion method, a widely used technique for isolating primary hepatocytes.[8][9]

Materials:

-

Perfusion Buffer I (HBSS without Ca²⁺ and Mg²⁺, with 0.5 mM EDTA and 25 mM HEPES)

-

Perfusion Buffer II (HBSS with Ca²⁺ and Mg²⁺, with 25 mM HEPES)

-

Collagenase II solution (in Perfusion Buffer II)

-

William's E Medium supplemented with L-glutamine, 5% Fetal Bovine Serum (FBS), insulin, dexamethasone, penicillin, and streptomycin.[8]

-

Collagen-coated culture plates

Procedure:

-

Preparation: Anesthetize an adult rat and surgically expose the portal vein.[8]

-

Perfusion:

-

Cannulate the portal vein and initiate perfusion with Perfusion Buffer I at a flow rate of 10-15 mL/min for 10-15 minutes to flush the liver of blood.[9] The liver should become pale.[8]

-

Switch to the Collagenase II solution and perfuse for an additional 6-10 minutes, or until the liver becomes soft and mushy.[8][10]

-

-

Hepatocyte Isolation:

-

Excise the liver and transfer it to a sterile beaker containing cold William's E Medium.[8]

-

Gently tease the liver apart with a cell scraper to release the hepatocytes.[8]

-

Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.[8]

-

Wash the hepatocytes by centrifugation at a low speed (e.g., 50 x g) for 5 minutes. Repeat this step 2-3 times.

-

-

Cell Culture:

-

Determine cell viability using the Trypan Blue exclusion method. A viability of >85% is typically expected.

-

Plate the hepatocytes on collagen-coated plates at a desired density (e.g., 2.5 x 10⁵ cells/mL) in William's E Medium.[8]

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂. Allow the cells to attach for 4 hours before proceeding with experimental treatments.[8]

-

Induction of Apoptosis with this compound (GCDC)

-

After the 4-hour attachment period, replace the culture medium with fresh William's E Medium containing the desired concentration of GCDC (e.g., 50 µM).

-

Incubate the cells for the desired time period (e.g., 4 hours).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis Detection

The TUNEL assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.[11]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde in PBS (Fixative)

-

0.25% Triton X-100 in PBS (Permeabilization Reagent)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Fixation: After GCDC treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[2]

-

Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature.[2]

-

Labeling: Wash the cells with PBS and incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[2]

-

Visualization: Wash the cells and visualize the labeled nuclei using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.[12]

Materials:

-

Lysis Buffer

-

2X Reaction Buffer with DTT

-

Caspase-3 substrate (DEVD-AFC)

-

Fluorometric microplate reader

Procedure:

-

Cell Lysis: After GCDC treatment, collect the cells and lyse them using a cold lysis buffer.[13] Incubate on ice for 10 minutes and then centrifuge to pellet the cell debris.[13]

-

Assay Reaction:

-

Measurement: Incubate the plate at 37°C for 1-2 hours.[13] Read the fluorescence on a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[13] The fluorescence intensity is proportional to the caspase-3 activity.

Western Blot for Bax and Cytochrome c

Western blotting can be used to detect changes in the expression and subcellular localization of key apoptotic proteins.

Materials:

-

Cytosolic and Mitochondrial Extraction Buffers

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Bax, anti-Cytochrome c)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Fractionation:

-